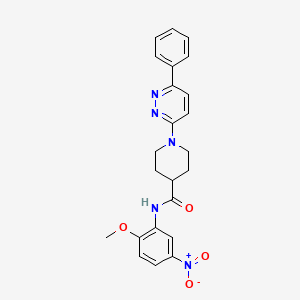

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Description

N-(2-Methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone linked to a 6-phenylpyridazin-3-yl group and a 2-methoxy-5-nitrophenyl substituent.

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-32-21-9-7-18(28(30)31)15-20(21)24-23(29)17-11-13-27(14-12-17)22-10-8-19(25-26-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQWMFGBFHPFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyridazine and nitrophenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- The target compound’s pyridazine moiety distinguishes it from analogues like Compound 118 (benzimidazole) and the SARS-CoV-2-targeting derivatives (naphthalene) .

- The 2-methoxy-5-nitrophenyl group introduces unique electronic and steric effects compared to morpholine-carbonyl (Compound 7) or fluorobenzyl substituents .

Table 3: Functional Comparison Based on Available Data

Critical Analysis :

- Compound 118’s trifluoromethylpyridyl group confers high potency, suggesting that substituent electronegativity is critical for mPGES-1 inhibition—a design principle applicable to the target compound .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 348.39 g/mol

Structural Features

The compound features:

- A piperidine ring.

- A nitrophenyl group.

- A phenylpyridazine moiety.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the presence of nitro groups in aromatic compounds has been linked to cytotoxic effects against various cancer cell lines.

In a study involving derivatives of piperidine, it was found that modifications at the nitrogen position can enhance biological activity against cancer cells. The specific activity of this compound against cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Antimicrobial Activity

The nitro group in the compound is known for its role in antimicrobial activity. Studies show that similar nitro-substituted compounds can inhibit bacterial growth by disrupting cellular processes.

A preliminary investigation into the antimicrobial effects of this compound revealed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.

- DNA Interaction : Nitro compounds often intercalate DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Activity : A study on piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 50 µM .

- Antimicrobial Testing : Research on nitro-substituted phenolic compounds indicated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus .

- Mechanistic Studies : Investigations into the mechanism revealed that some nitro compounds induce apoptosis through ROS-mediated pathways, demonstrating a potential pathway for therapeutic applications .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide?

- The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Activation of carboxylic acid intermediates using coupling agents like TBTU () or EDCI/HOBt ().

- Step 2 : Amide bond formation under inert conditions (e.g., nitrogen atmosphere) with bases like DIEA in solvents such as dichloromethane (DCM) or DMF ().

- Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product ().

- Key reagents and conditions: Maintain reaction temperatures between 0°C and room temperature during coupling to minimize side reactions ().

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substituent positions and piperidine/pyridazine ring conformations ().

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 758.2893 vs. observed 758.2904 in ).

- Infrared Spectroscopy (IR) : Peaks at ~1620 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (aromatic C=C) confirm functional groups ().

Q. What are the critical structural features influencing its reactivity?

- The 2-methoxy-5-nitrophenyl group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution ().

- The 6-phenylpyridazin-3-yl moiety provides π-stacking potential for biological interactions ( ).

- The piperidine-4-carboxamide backbone allows conformational flexibility for target binding ().

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility of nitroaromatic intermediates ().

- Catalyst Optimization : Replace TBTU with cost-effective alternatives like HATU while monitoring coupling efficiency via HPLC ().

- Temperature Control : Use microwave-assisted synthesis to accelerate reaction rates for thermally stable intermediates ().

Q. How to resolve conflicting bioactivity data across studies?

- Assay Validation : Cross-test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects ( ).

- Metabolic Stability Testing : Assess compound stability in liver microsomes to determine if rapid degradation explains inconsistent results ().

- Structural Confirmation : Re-analyze batch purity via LC-MS to exclude impurities as confounding factors ().

Q. What strategies mitigate poor aqueous solubility for in vivo studies?

- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility ().

- Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base reactions ().

- Prodrug Design : Introduce hydrolyzable esters at the carboxamide group to improve bioavailability ().

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Core Modifications : Replace the pyridazine ring with pyrimidine or triazine to assess ring size impact ( ).

- Substituent Scanning : Introduce halogens (e.g., Cl, F) at the 5-nitro position to study electronic effects on target binding ().

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize analogs with predicted high affinity for kinases or GPCRs ().

Methodological Guidance for Data Interpretation

Interpreting conflicting NMR spectra of intermediates:

- Dynamic Effects : Broad peaks may indicate restricted rotation of the methoxyphenyl group; use variable-temperature NMR to confirm ().

- Impurity Identification : Compare experimental spectra with simulated data (e.g., ACD/Labs) to detect byproducts ().

Analyzing inconsistent enzyme inhibition results:

- Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding ( ).

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions ().

Validating computational docking predictions experimentally:

- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to confirm critical residues ().

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate with docking scores ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.